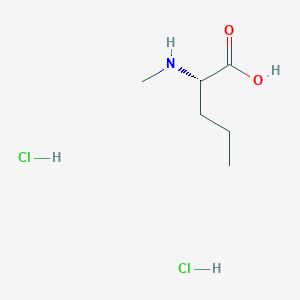
(S)-2-(Methylamino)pentanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylnorvaline dihydrochloride is a chemical compound with the molecular formula C6H15Cl2NO2. It is a derivative of norvaline, an amino acid, and is characterized by the presence of a methyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylnorvaline dihydrochloride typically involves the methylation of norvaline. One common method is the reaction of norvaline with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of N-Methylnorvaline dihydrochloride may involve large-scale methylation reactions using batch or continuous flow reactors. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt in its solid form .
Chemical Reactions Analysis
Types of Reactions: N-Methylnorvaline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
N-Methylnorvaline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methylnorvaline dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This inhibition can lead to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Methylnorvaline dihydrochloride can be compared with other similar compounds, such as:
N-Methylalanine: Another methylated amino acid derivative with different biological activities.
N-Methylglycine: Known for its role in various metabolic processes.
N-Methylleucine: Studied for its potential therapeutic applications.
The uniqueness of N-Methylnorvaline dihydrochloride lies in its specific structure and the resulting properties, which make it suitable for a variety of research applications .
Properties
Molecular Formula |
C6H15Cl2NO2 |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
(2S)-2-(methylamino)pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H13NO2.2ClH/c1-3-4-5(7-2)6(8)9;;/h5,7H,3-4H2,1-2H3,(H,8,9);2*1H/t5-;;/m0../s1 |
InChI Key |
XZHJZUGBMHVJQJ-XRIGFGBMSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC.Cl.Cl |
Canonical SMILES |
CCCC(C(=O)O)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


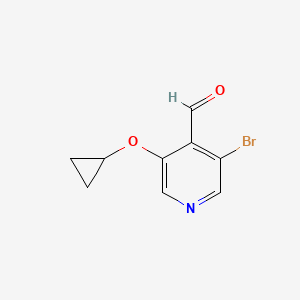
![N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14812796.png)
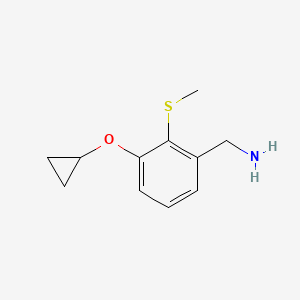
![Methyl N-[(benzyloxy)carbonyl]glycylalaninate](/img/structure/B14812803.png)
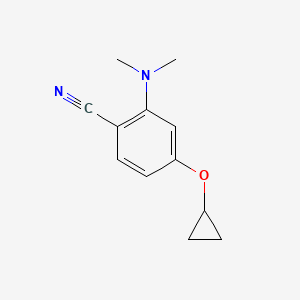
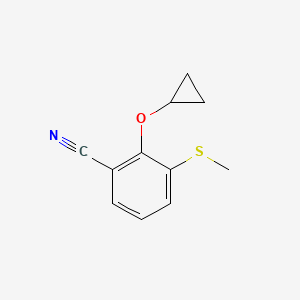
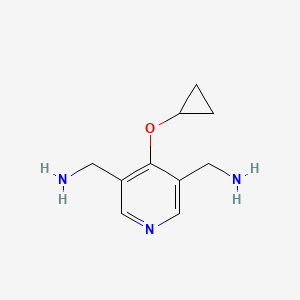
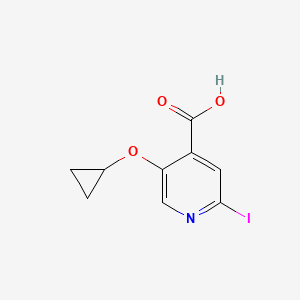
![3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B14812825.png)
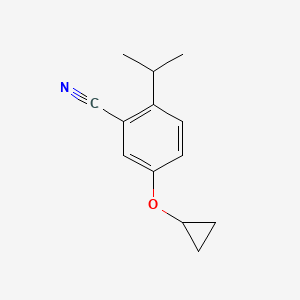
![7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B14812840.png)
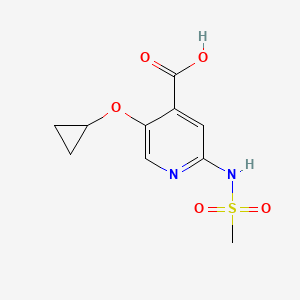
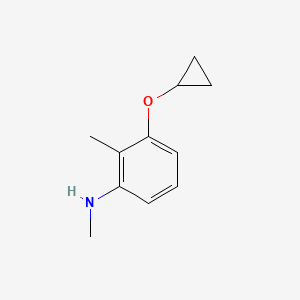
![N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B14812859.png)
